Cas no 2229005-77-8 (3-(3-bromo-5-chlorophenyl)butan-1-amine)

3-(3-Bromo-5-chlorophenyl)butan-1-amine is a halogenated aromatic amine with a butylamine side chain, offering versatility as an intermediate in organic synthesis. Its bromo and chloro substituents enhance reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the primary amine group facilitates further derivatization. The compound’s structured aromatic core and functional group compatibility make it valuable in pharmaceutical and agrochemical research, particularly for constructing complex scaffolds. Its stability under standard conditions ensures reliable handling and storage. This compound is well-suited for applications requiring precise halogenated building blocks with amine functionality, supporting efficient synthetic routes in medicinal chemistry and material science.
3-(3-bromo-5-chlorophenyl)butan-1-amine structure
2229005-77-8 structure
Product Name:3-(3-bromo-5-chlorophenyl)butan-1-amine
CAS No:2229005-77-8
MF:C10H13BrClN
MW:262.573920965195
CID:5937636
PubChem ID:165644859
Update Time:2025-10-28

3-(3-bromo-5-chlorophenyl)butan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(3-bromo-5-chlorophenyl)butan-1-amine
    • 2229005-77-8
    • EN300-1920812
    • Inchi: 1S/C10H13BrClN/c1-7(2-3-13)8-4-9(11)6-10(12)5-8/h4-7H,2-3,13H2,1H3
    • InChI Key: WFTAPGXDZLUGNB-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC(=C1)C(C)CCN)Cl

Computed Properties

  • Exact Mass: 260.99199g/mol
  • Monoisotopic Mass: 260.99199g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 26Ų

3-(3-bromo-5-chlorophenyl)butan-1-amine Pricemore >>

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Additional information on 3-(3-bromo-5-chlorophenyl)butan-1-amine

3-(3-Bromo-5-Chlorophenyl)Butan-1-Amine: A Comprehensive Overview

3-(3-Bromo-5-Chlorophenyl)Butan-1-Amine, also known by its CAS number 2229005-77-8, is a versatile organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its unique structure, which combines a brominated and chlorinated aromatic ring with a butanamine side chain. The presence of these halogens and the amine group makes it highly reactive and suitable for various chemical transformations.

The synthesis of 3-(3-Bromo-5-Chlorophenyl)Butan-1-Amine typically involves multi-step processes, often starting from aromatic precursors. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to construct the aromatic ring with high precision. The integration of computational chemistry has further optimized reaction conditions, reducing costs and improving yields.

In terms of applications, this compound has garnered attention in drug discovery due to its potential as a building block for bioactive molecules. Its ability to form hydrogen bonds and participate in π-interactions makes it an ideal candidate for designing ligands targeting various receptors. Recent studies have highlighted its role in the development of kinase inhibitors, which are crucial for treating cancer and inflammatory diseases.

Beyond pharmaceuticals, 3-(3-Bromo-5-Chlorophenyl)Butan-1-Amine has found utility in agrochemicals, particularly as an intermediate in the synthesis of herbicides and fungicides. Its halogenated aromatic ring contributes to stability and bioavailability, making it a valuable component in crop protection products. Innovations in green chemistry have also led to the exploration of this compound in biodegradable polymers, offering sustainable alternatives to traditional plastics.

The structural versatility of this compound extends to its use in materials science. By incorporating it into polymeric networks, researchers have developed advanced materials with enhanced mechanical properties and thermal stability. For example, recent work has demonstrated its application in creating stimuli-responsive polymers that can undergo shape changes under specific conditions, opening avenues for smart materials in robotics and sensors.

In conclusion, 3-(3-Bromo-5-Chlorophenyl)Butan-1-Amine (CAS 2229005-77-8) stands out as a multifaceted compound with wide-ranging applications across diverse industries. Its unique structure, combined with cutting-edge synthetic methods and innovative research directions, positions it as a key player in advancing modern science and technology.

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